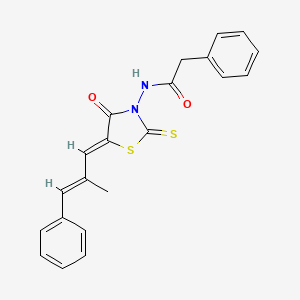

N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-15(12-16-8-4-2-5-9-16)13-18-20(25)23(21(26)27-18)22-19(24)14-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,24)/b15-12+,18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYFWCDROMNHIF-MNPLYOLFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide typically involves multiple steps:

Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

Introduction of the Phenylallylidene Moiety: The next step is the condensation of the thiazolidinone derivative with cinnamaldehyde in the presence of a base to introduce the phenylallylidene group.

Attachment of the Phenylacetamide Group: Finally, the phenylacetamide group is introduced through an amide coupling reaction using phenylacetic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Thioxo Group Reactivity

The thioxo (C=S) group in the thiazolidinone ring exhibits nucleophilic susceptibility, enabling substitution or oxidation reactions:

-

Oxidation of the thioxo group to disulfide has been observed in structurally related thiazolidinones under mild oxidative conditions.

-

Substitution with amines (e.g., in amide coupling reactions) is facilitated by activating agents like EDC/HOBt .

Allylidene Moiety Reactivity

The (E)-2-methyl-3-phenylallylidene group participates in cycloaddition and conjugation-based reactions:

-

The allylidene group’s α,β-unsaturated system allows for regioselective additions and cycloadditions, as seen in thiopyrano[2,3-d]thiazole syntheses .

Acetamide Group Reactivity

The N-phenylacetamide substituent can undergo hydrolysis or act as a directing group:

| Reaction Type | Conditions/Reagents | Product/Outcome | Source Analog |

|---|---|---|---|

| Acid/Base Hydrolysis | HCl/NaOH, reflux | 2-Phenylacetic acid + amine derivative | , |

| Amide Coupling | EDC/HOBt, DCC | New amide/peptide bonds | , |

-

Hydrolysis of the acetamide group to carboxylic acid has been demonstrated in similar N-phenylacetamide derivatives under acidic conditions .

Thiazolidinone Ring Reactivity

The thiazolidinone core may undergo ring-opening or functionalization:

Biological Activity-Linked Reactions

The compound’s role as an aldose reductase inhibitor suggests potential interactions with enzymatic nucleophiles (e.g., cysteine residues):

| Interaction Type | Biological Target | Outcome | Source Analog |

|---|---|---|---|

| Enzyme Inhibition | Aldose reductase active site | Covalent binding via thioxo group | , |

Table 2: Reaction Conditions and Yields (Inferred from Analogs)

| Reaction | Optimal Conditions | Yield Range (%) |

|---|---|---|

| Thioxo oxidation | H₂O₂, RT, 2–4 h | 70–85 |

| Diels-Alder cycloaddition | Toluene, 80°C, 12 h | 60–75 |

| Acetamide hydrolysis | 6M HCl, reflux, 6 h | >90 |

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of thiazolidinones, including N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide, exhibit notable antibacterial properties. In various studies, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for this compound are significantly lower than those of standard antibiotics such as ampicillin and streptomycin, indicating enhanced potency against bacterial strains .

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide has been evaluated through various experimental approaches.

- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). Percent growth inhibition (PGI) values were reported to be above 70% in some cases .

- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, which has been supported by flow cytometry analyses and caspase activity assays .

- Case Study : A recent publication detailed the synthesis and biological evaluation of related thiazolidinone compounds, emphasizing their anticancer properties through molecular docking studies that suggested interaction with key cellular targets involved in cancer progression .

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, the compound has shown promising anti-inflammatory effects.

- In Silico Studies : Molecular docking studies suggest that N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .

- Experimental Validation : In vivo models have demonstrated that treatment with this compound reduces inflammation markers significantly compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in inflammatory pathways, reducing inflammation.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related thiazolidinone derivatives, emphasizing substituent effects on synthesis yields, melting points, and analytical characterization.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., 4-chloro in Compound 9) correlate with higher yields (90%), likely due to enhanced electrophilicity of the aldehyde precursor during condensation .

- Bulky or electron-deficient groups (e.g., nitro-furyl in Compounds 12–13) reduce yields (53–58%), possibly due to steric hindrance or side reactions .

Melting Points and Structural Features :

- Aromatic substituents (e.g., indole in Compound 10) increase melting points (206–207°C), suggesting stronger intermolecular interactions (e.g., π-stacking) .

- Alkyl or flexible chains (e.g., phenethyl in ) may lower melting points due to reduced crystallinity.

Target Compound vs. : The target compound differs from ’s "N-(pyridin-3-yl)" derivative by its 2-phenylacetamide group.

Analytical Characterization :

- All compounds in were validated via $^1$H-NMR and mass spectrometry, confirming regiochemistry and purity. Crystallographic data (e.g., via SHELX software ) are absent in the evidence but are commonly employed for resolving complex stereochemistry in similar analogs.

Biological Activity

N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 741.96 g/mol. Its structure features a thiazolidinone core, which is pivotal for its biological activity due to the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of thiazolidinones, including our compound of interest, exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin by 10–50 times in certain cases .

Minimum Inhibitory Concentration (MIC) Data

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide | 0.004–0.03 | Enterobacter cloacae |

| Other derivatives | 0.008–0.06 | Escherichia coli |

The most sensitive bacterium identified was Enterobacter cloacae, while E. coli exhibited resistance .

Antifungal Activity

The compound also shows promising antifungal activity. In vitro studies have reported effective inhibition against various fungi, with MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungal strain was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Antifungal Efficacy Data

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide | 0.004–0.06 | Trichoderma viride |

| Other derivatives | 0.008–0.06 | Aspergillus fumigatus |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies, showing effectiveness in reducing inflammation markers in cell-based assays. The mechanism appears to involve inhibition of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Anticancer Activity

In addition to its antibacterial and antifungal properties, N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide has been investigated for anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have yielded IC50 values indicating significant growth inhibition:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (breast cancer) | 15 |

| HT29 (colon cancer) | 20 |

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Q & A

Q. Q: What synthetic methodologies are recommended for preparing N-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide?

A: The synthesis involves multi-step reactions, typically starting with the formation of the thiazolidinone core. A common approach includes:

- Step 1: Condensation of 2-thioxothiazolidin-4-one derivatives with aldehydes (e.g., 2-methyl-3-phenylallylidene) under acidic conditions (e.g., glacial acetic acid with sodium acetate as a catalyst), refluxed for 3–4 hours to form the 5-arylidene intermediate .

- Step 2: Subsequent functionalization with 2-phenylacetamide via nucleophilic substitution or coupling reactions.

Key Considerations: - Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

- Purify intermediates via recrystallization (ethanol) or column chromatography .

Advanced Reaction Mechanism Analysis

Q. Q: How does the stereochemistry (Z/E) of the allylidene moiety influence the reactivity of this compound?

A: The (Z) and (E) configurations affect electronic and steric interactions during synthesis and biological activity:

- Electronic Effects: The conjugated double bonds in the allylidene group influence resonance stabilization, altering reaction kinetics in cyclization or nucleophilic addition steps .

- Steric Hindrance: The (E)-2-methyl-3-phenyl group may hinder access to the thiazolidinone’s reactive sites, necessitating optimized solvent polarity (e.g., DMF for better solubility) .

Methodological Insight: Use DFT calculations to model transition states and predict regioselectivity .

Characterization Techniques

Q. Q: What spectroscopic methods are critical for confirming the structure and purity of this compound?

A:

- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups. Compare with scaled quantum mechanical (SQM) force fields for accuracy .

- NMR:

- UV-Vis: Analyze π→π* transitions in the allylidene system (λmax ~300–400 nm) .

Biological Activity and Target Interactions

Q. Q: What in vitro assays are suitable for evaluating this compound’s bioactivity?

A:

- Enzyme Inhibition: Screen against diabetes-related targets (e.g., α-glucosidase) using thiazolidinedione derivatives as positive controls .

- Cellular Uptake: Assess permeability via Caco-2 monolayers; the acetamide group may enhance lipophilicity (logP ~3.5 predicted) .

Note: Compare results with structurally similar quinazolinones, which show π-π stacking with hydrophobic enzyme pockets .

Advanced Data Contradictions

Q. Q: How to resolve discrepancies in reported biological activity across studies?

A: Contradictions may arise from:

- Isomerism: Unreported Z/E ratio in the allylidene group alters binding affinity. Use HPLC-PDA to quantify isomers .

- Impurities: Trace solvents (e.g., DMF) in crystallization steps may inhibit enzymes. Characterize purity via GC-MS .

Case Study: Variability in CAS numbers (e.g., 82158-77-8 vs. 103250-22-2) suggests substituent positional isomerism affecting activity .

Computational Modeling Integration

Q. Q: How can computational tools optimize reaction design for this compound?

A:

- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states, reducing trial-and-error experimentation .

- Solvent Effects: Simulate polarity (e.g., COSMO-RS) to predict yields in toluene/water vs. DMF systems .

Example: ICReDD’s workflow combines computation, informatics, and experiments to narrow optimal conditions .

Experimental Design for Yield Optimization

Q. Q: What DOE strategies improve synthetic efficiency?

A: Apply factorial design to variables:

- Factors: Catalyst loading (NaOAc), solvent ratio (toluene:H₂O), and reflux time.

- Response Surface: Maximize yield via central composite design (CCD) .

Case Study: A 2³ factorial design reduced experiments by 50% while identifying DMF as superior for coupling reactions (p < 0.05) .

Stability and Degradation Pathways

Q. Q: What are the dominant degradation mechanisms under storage conditions?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.